molecular formula C19H38O4 B6316556 3-Palmitoyl-sn-glycerol;  95% CAS No. 5309-46-6

3-Palmitoyl-sn-glycerol; 95%

Cat. No. B6316556
CAS RN: 5309-46-6
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-GOSISDBHSA-N
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Description

3-Palmitoyl-sn-glycerol, also known as ®-Glycerol 1-palmitate or L-α-Palmitin, is a type of glycerolipid . It is the simplest diacyl-glycerophospholipid and is not an abundant lipid constituent of any living organism . It is a key molecule in the biosynthesis of other glycerophospholipids and triacylglycerols .


Synthesis Analysis

3-Palmitoyl-sn-glycerol can be synthesized endogenously from other fatty acids, carbohydrates, and amino acids . There are at least four important biosynthetic pathways for phosphatidic acid biosynthesis in different organelles under various stimuli .


Molecular Structure Analysis

The molecular formula of 3-Palmitoyl-sn-glycerol is C19H38O4, and its molecular weight is 330.50 g/mol . The positions on the glycerol backbone are defined by a ‘stereospecific numbering’ (sn) system as sn-1, sn-2, and sn-3 .


Physical And Chemical Properties Analysis

3-Palmitoyl-sn-glycerol is a solid substance . It is stable for long periods of time and is available from suppliers of biochemicals .

Scientific Research Applications

Biological Role

3-Palmitoyl-sn-glycerol plays a significant role as a metabolite in biological systems . It is an intermediate or product resulting from metabolism . This compound is also known as a primary and secondary metabolite .

Algal Metabolite

This compound is recognized as an algal metabolite, produced during a metabolic reaction in algae . This includes unicellular organisms like chlorella and diatoms to multicellular organisms like giant kelps and brown algae .

Plant Metabolite

3-Palmitoyl-sn-glycerol is also a plant metabolite, produced during a metabolic reaction in plants . This includes flowering plants, conifers, and other gymnosperms .

Industrial Production

In industrial enzymatic methods, 3-Palmitoyl-sn-glycerol has been used to produce a human milk fat substitute (HMFS) due to its stereospecific reaction ability .

Synthesis of Structured Triacyl Glycerides

3-Palmitoyl-sn-glycerol is used in the synthesis of structured triacyl glycerides rich in sn-1,3 oleic acid (OA) and sn-2 palmitic acid (PA) . This is achieved via a new strategy by employing Rhizomucor miehei lipase (RML) adsorbed on magnetized multiwalled carbon nanotubes (mMWCNT) and synthesizing OPO-rich fats in a two-step enzymatic acidolysis .

Binary Phase Behavior Study

The binary phase behavior of a 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) and 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP) mixture plays an important role in the crystallization of palm oil . 3-Palmitoyl-sn-glycerol is a major molecular species that accounts for roughly half of the total triacylglycerols in palm oil .

Mechanism of Action

Target of Action

3-Palmitoyl-sn-glycerol, also known as 3-Palmitoyl-sn-glycerol; 95%, is a type of 3-acyl-sn-glycerol where the acyl group is specified as palmitoyl . It is a metabolite that is produced during metabolic reactions in various organisms, including algae and plants .

Mode of Action

It is the most common saturated fatty acid, accounting for 20–30% of total fatty acids in the human body . It is involved in processes such as protein palmitoylation and the biosynthesis of palmitoylethanolamide (PEA) .

Biochemical Pathways

3-Palmitoyl-sn-glycerol is involved in several biochemical pathways. It is a component of triacylglycerols, which are synthesized via the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, predominantly in the liver and adipose tissue . In addition, it is a precursor of PEA, which has been proposed as the endogenous ligand of PPAR-alpha in the liver .

Pharmacokinetics

It is known that palmitic acid, a component of 3-palmitoyl-sn-glycerol, can be provided in the diet or synthesized endogenously via de novo lipogenesis (dnl) .

Result of Action

The molecular and cellular effects of 3-Palmitoyl-sn-glycerol’s action are likely related to its role as a component of triacylglycerols and a precursor of PEA. Triacylglycerols serve as a store of fatty acids for energy and as a reserve of fatty acids for structural purposes or as precursors for eicosanoids . PEA, on the other hand, has been shown to stimulate certain receptors, potentially influencing various physiological processes .

Action Environment

The action, efficacy, and stability of 3-Palmitoyl-sn-glycerol can be influenced by various environmental factors. Certain conditions and factors, such as a positive energy balance, excessive intake of carbohydrates, and a sedentary lifestyle, can disrupt the mechanisms to maintain a steady state of palmitic acid concentration, leading to an overaccumulation of tissue palmitic acid .

Future Directions

The future directions of 3-Palmitoyl-sn-glycerol research could involve further exploration of its biosynthetic pathways, its role in the formation of other lipids, and its potential applications in medical and biochemical research .

properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLMUACJMDIAE-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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